molecular formula C5H5ClN2O2S B1362193 Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate CAS No. 6702-95-0

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B1362193
CAS No.: 6702-95-0
M. Wt: 192.62 g/mol
InChI Key: HAVYOWGRDJFONW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound with the molecular formula C5H5ClN2O2S. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl chloroacetate with thiosemicarbazide, followed by cyclization with phosphorus oxychloride (POCl3) to form the thiadiazole ring .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of various substituted thiadiazoles

Scientific Research Applications

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
  • 5-chloro-1,2,3-thiadiazole-4-carboxylic acid
  • 5-chloro-1,2,3-thiadiazole-4-carboxamide

Comparison: Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This gives it distinct chemical properties and reactivity compared to its analogs. For example, the presence of the ethyl ester group can influence its solubility and reactivity in various chemical reactions .

Biological Activity

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate (ETC) is a heterocyclic compound recognized for its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer properties, and potential mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H5_5ClN2_2O2_2S
  • Molecular Weight : 178.62 g/mol
  • IUPAC Name : this compound

ETC is part of the thiadiazole family, which is known for various biological applications in pharmaceuticals and agrochemicals .

Antimicrobial Activity

ETC has been investigated for its potential antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains.

Antibacterial Activity

A study evaluating the antibacterial efficacy of ETC revealed the following:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL18
Escherichia coli64 µg/mL15
Pseudomonas aeruginosa128 µg/mL12

The compound demonstrated a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria .

Antifungal Activity

ETC also shows promising antifungal activity. In vitro tests against common fungal pathogens yielded the following results:

Fungal StrainMIC (µg/mL)Inhibition Percentage (%)
Candida albicans1670
Aspergillus niger3265

These findings suggest that ETC could be a potential candidate for treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ETC. It has been shown to induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects

A series of experiments evaluated the cytotoxic effects of ETC on breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines:

CompoundCell LineIC50_{50} (µg/mL)
This compoundMCF-710.10
This compoundHepG212.50

The results indicated that ETC possesses significant cytotoxicity against these cancer cell lines, comparable to established chemotherapeutic agents .

The mechanism by which ETC exerts its biological effects involves several pathways:

  • Enzyme Inhibition : ETC may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Apoptosis Induction : In cancer cells, ETC appears to trigger apoptotic pathways leading to cell death.

Understanding these mechanisms is crucial for optimizing its use in therapeutic applications.

Properties

IUPAC Name

ethyl 5-chlorothiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVYOWGRDJFONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377920
Record name ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6702-95-0
Record name ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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